N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide
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Overview
Description
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a difluorophenyl group and a cyclopentanecarboxamide moiety, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide typically involves the formation of the thiazole ring followed by the introduction of the difluorophenyl and cyclopentanecarboxamide groups. One common method involves the reaction of 2,4-difluoroaniline with a thioamide under acidic conditions to form the thiazole ring. This intermediate is then reacted with cyclopentanecarboxylic acid chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The difluorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving thiazole derivatives.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The difluorophenyl group can enhance the binding affinity and specificity of the compound towards its targets. The cyclopentanecarboxamide moiety can further stabilize the interaction, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-1,3-benzodioxole-5-carboxamide
- N-(2,4-difluorophenyl)-2-fluorobenzamide
- N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-methylbenzamide
Uniqueness
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide is unique due to the presence of the cyclopentanecarboxamide moiety, which is not commonly found in similar compounds. This structural feature can impart distinct biological and chemical properties, making it a valuable compound for further research and development.
Properties
CAS No. |
353772-95-9 |
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Molecular Formula |
C15H14F2N2OS |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide |
InChI |
InChI=1S/C15H14F2N2OS/c16-10-5-6-11(12(17)7-10)13-8-21-15(18-13)19-14(20)9-3-1-2-4-9/h5-9H,1-4H2,(H,18,19,20) |
InChI Key |
UCMNVHZMRIKZNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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